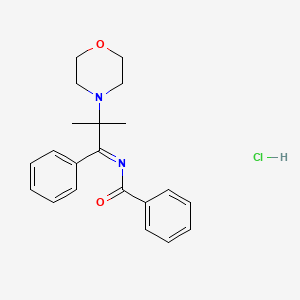
4,5-Thiazoledicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Thiazoledicarboxamide is a heterocyclic organic compound with the molecular formula C5H5N3O2S. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Thiazoledicarboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps. The process can be summarized as follows :
Reaction of aminocyanacetamide with carbon disulfide: This step yields a substituted thiazole compound.
Methylation: The intermediate product is methylated to form a methylthio derivative.
Reduction: The final product, this compound, is obtained by reducing the methylthio derivative using Raney nickel.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Thiazoledicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as Raney nickel and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
4,5-Thiazoledicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4,5-Thiazoledicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as succinate dehydrogenase and interferon gene stimulators
Pathways Involved: It interferes with the tricarboxylic acid cycle and the DNA-mediated innate immune response, leading to the inhibition of pathogen growth and modulation of immune responses
Comparaison Avec Des Composés Similaires
4,5-Thiazoledicarboxamide can be compared with other similar compounds, such as thiadiazole and thiazolidine derivatives:
Thiadiazole Derivatives: These compounds also contain sulfur and nitrogen atoms in a five-membered ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Thiazolidine Derivatives: These compounds have a similar structure but differ in their pharmacological properties and applications.
Uniqueness: : this compound stands out due to its specific molecular interactions and the diverse range of biological activities it exhibits.
Propriétés
Numéro CAS |
7464-10-0 |
|---|---|
Formule moléculaire |
C5H5N3O2S |
Poids moléculaire |
171.18 g/mol |
Nom IUPAC |
1,3-thiazole-4,5-dicarboxamide |
InChI |
InChI=1S/C5H5N3O2S/c6-4(9)2-3(5(7)10)11-1-8-2/h1H,(H2,6,9)(H2,7,10) |
Clé InChI |
TXXSQBSQNHMOTA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


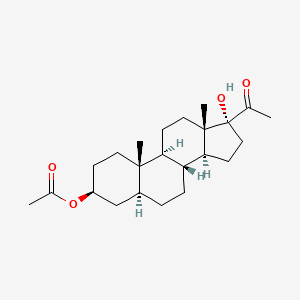

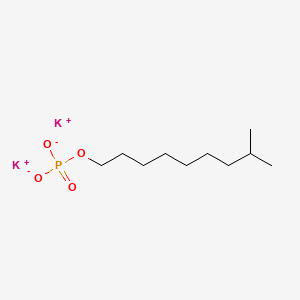
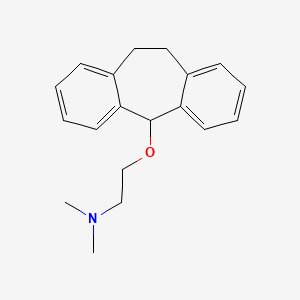
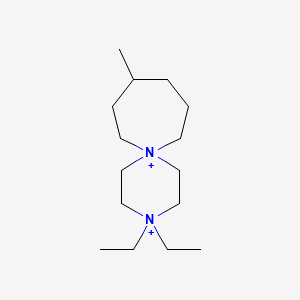
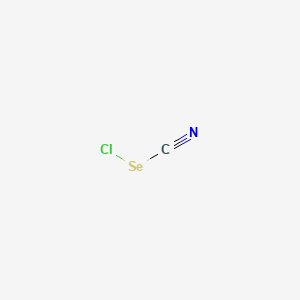
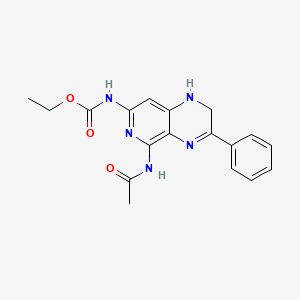
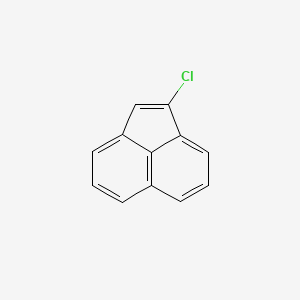
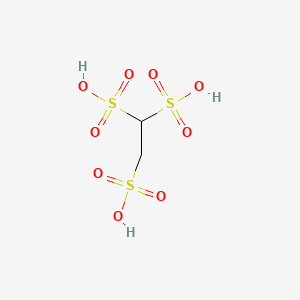
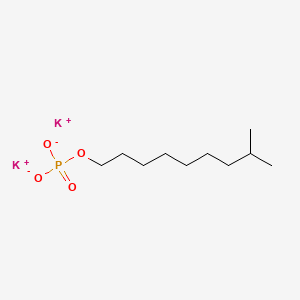
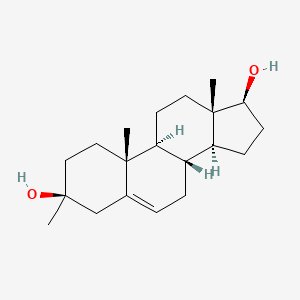
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)

